molecular formula C8H14ClNO2 B3113959 Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride CAS No. 1989558-84-0

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Cat. No.: B3113959
CAS No.: 1989558-84-0
M. Wt: 191.65
InChI Key: CXLVMVRPIVJYLB-UHFFFAOYSA-N
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Description

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H14ClNO2. It is a bicyclic structure containing a nitrogen atom, making it a member of the azabicyclo family. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information for Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors. This can lead to changes in gene expression and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to altered expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it can activate receptors by mimicking the natural ligand, leading to downstream signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, such as altered cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects can be observed, including cellular toxicity and organ damage. Threshold effects have been noted, where a specific dosage range results in optimal effects, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions can have significant implications for the compound’s efficacy and safety in biochemical applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. This can affect its localization and accumulation within different cellular compartments, influencing its overall efficacy and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with specific biomolecules, leading to more targeted and effective biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves the cyclopropanation of maleimides. This reaction is performed on a gram scale and provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The reaction conditions often include the use of ethyl diazoacetate (EDA) as a reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclopropanation reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, reduction may yield alcohols, and substitution reactions may result in various substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.0]hexane hydrochloride: A similar compound with a slightly different structure.

    Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride: Another derivative with a different substitution pattern.

Uniqueness

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is unique due to its specific bicyclic structure and the presence of an ethyl ester group. This structural uniqueness allows it to exhibit different chemical and biological properties compared to other similar compounds, making it valuable in various research applications.

Properties

IUPAC Name

ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(8)4-9-5-8;/h6,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLVMVRPIVJYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Reactant of Route 2
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Reactant of Route 3
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
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Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
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Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Reactant of Route 6
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

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